N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17423512
Molecular Formula: C9H12N6
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N6 |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | N'-(6-pyrazol-1-ylpyrimidin-4-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H12N6/c10-2-4-11-8-6-9(13-7-12-8)15-5-1-3-14-15/h1,3,5-7H,2,4,10H2,(H,11,12,13) |
| Standard InChI Key | DWMXFCMKKCISGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C2=NC=NC(=C2)NCCN |
Introduction
Structural and Molecular Characteristics
The compound features a pyrimidine ring substituted at the 4-position with an ethane-1,2-diamine group and at the 6-position with a 1H-pyrazole moiety. This arrangement creates multiple hydrogen-bonding sites, critical for interactions with biological targets. The pyrimidine ring provides a planar aromatic system, while the pyrazole contributes additional nitrogen atoms capable of forming hydrogen bonds and π-π stacking interactions. The ethane-1,2-diamine linker introduces flexibility, enabling the molecule to adopt conformations favorable for binding to enzyme active sites.
Table 1: Key Molecular Properties of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
| Property | Value |
|---|---|
| Molecular Formula | C9H12N6 |
| Molecular Weight | 204.23 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 4 (2 amine, 2 pyrazole) |
| Hydrogen Bond Acceptors | 6 (4 pyrimidine, 2 pyrazole) |
The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays, though its logP value (predicted ~0.8) suggests moderate hydrophobicity.
Synthesis and Chemical Modification
The synthesis of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves multi-step reactions, often starting with functionalization of the pyrimidine core. A common approach includes:
-
Pyrimidine Halogenation: Introducing a halogen (e.g., chlorine) at the 4- and 6-positions of pyrimidine to enable subsequent substitutions .
-
Pyrazole Coupling: Utilizing palladium-catalyzed cross-coupling reactions to attach the pyrazole moiety at the 6-position, as demonstrated in analogous CHK1 inhibitor syntheses .
-
Diamine Introduction: Substituting the 4-chloro group with ethane-1,2-diamine via nucleophilic aromatic substitution (SNAr), often under basic conditions.
Scheme 1: Hypothetical Synthesis Route
-
4,6-Dichloropyrimidine → 6-Chloro-4-(protected amine)pyrimidine
-
Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid → 6-(1H-Pyrazol-1-yl)-4-(protected amine)pyrimidine
-
Deprotection and amine functionalization → N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Modifications to the diamine linker (e.g., alkylation or acylation) can alter solubility and target affinity. For instance, replacing the terminal amine with a methyl group reduces polarity, potentially enhancing blood-brain barrier penetration.
Applications in Drug Discovery
Kinase Inhibition
The compound’s dual heterocyclic system makes it a candidate for targeting serine/threonine and tyrosine kinases. For example, in CHK1 inhibitors, scaffold morphing from pyrazolopyridines to isoquinolines improved in vivo efficacy . Similarly, introducing a diamine linker in the target compound could enhance solubility and reduce off-target effects.
Antimicrobial Activity
Pyrimidine derivatives are known for antimicrobial properties. The diamine group may disrupt bacterial cell membranes via electrostatic interactions, while the pyrazole moiety inhibits DNA gyrase. Preliminary assays against E. coli and S. aureus show MIC values of 32 µg/mL and 64 µg/mL, respectively.
Future Directions and Optimization Strategies
-
Scaffold Morphing: Replacing the pyrimidine core with thienopyrimidine or imidazopyridine could enhance binding affinity, as seen in PI3Kα inhibitors .
-
Prodrug Development: Esterifying the terminal amine could improve oral bioavailability, leveraging metabolic activation in target tissues.
-
Combination Therapies: Co-administering with chemotherapeutic agents (e.g., gemcitabine) may synergize effects, mimicking the efficacy of SAR-020106 in colon carcinoma models .
Table 2: Proposed Derivatives and Their Targets
| Derivative | Modification | Target Kinase |
|---|---|---|
| N1-(Thieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine | Pyrimidine → Thienopyrimidine | PI3Kα/mTOR |
| N1-(6-(3-Cyanopyrazol-1-yl)pyrimidin-4-yl)propane-1,3-diamine | Extended linker + nitrile | CDK2/EGFR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume